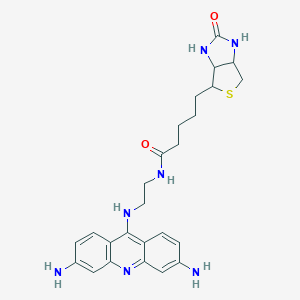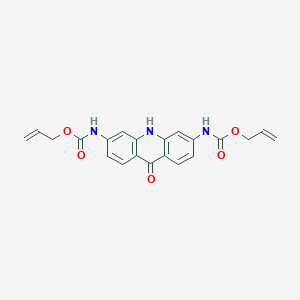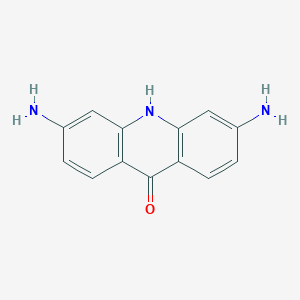
Methyl 7-azaindole-3-glyoxylate
Vue d'ensemble
Description
Le composé 3-(1,3-benzodioxol-5-yl)-2-méthylpropionaldoxime (communément appelé MMDPPO) est un étalon de référence analytique classé comme une amphétamine. Il est un intermédiaire dans la synthèse de la 3,4-méthylènedioxyamphétamine (MDA) et est principalement utilisé dans la recherche et les applications médico-légales .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(1,3-benzodioxol-5-yl)-2-méthylpropionaldoxime implique la réaction du 3,4-méthylènedioxyphénylpropanal avec le chlorhydrate d'hydroxylamine en présence d'une base. La réaction se déroule généralement dans des conditions douces, la base facilitant la formation du groupe oxime .
Méthodes de production industrielle
Le processus impliquerait probablement l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(1,3-benzodioxol-5-yl)-2-méthylpropionaldoxime subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe oxime peut être oxydé pour former les composés nitroso correspondants.
Réduction : Le groupe oxime peut être réduit pour former des amines.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme les halogènes ou les agents nitrants en milieu acide.
Principaux produits formés
Oxydation : Formation de composés nitroso.
Réduction : Formation d'amines.
Substitution : Formation de composés aromatiques substitués.
Applications de la recherche scientifique
Le 3-(1,3-benzodioxol-5-yl)-2-méthylpropionaldoxime est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Comme intermédiaire dans la synthèse d'autres composés, en particulier dans l'étude des amphétamines.
Biologie : Utilisé dans l'étude des voies biochimiques impliquant des groupes oxime et amine.
Médecine : Recherche sur les applications thérapeutiques potentielles de composés apparentés.
Industrie : Utilisé en chimie médico-légale et en toxicologie pour l'identification et l'analyse des amphétamines.
Mécanisme d'action
Le mécanisme d'action du 3-(1,3-benzodioxol-5-yl)-2-méthylpropionaldoxime implique son rôle d'intermédiaire dans la synthèse de la 3,4-méthylènedioxyamphétamine. Il interagit avec diverses cibles moléculaires et voies, notamment les systèmes sérotoninergique et dopaminergique. Les effets du composé sont médiés par sa conversion en métabolites actifs qui influencent la libération et la recapture des neurotransmetteurs .
Applications De Recherche Scientifique
3-(1,3-Benzodioxol-5-yl)-2-methylpropionaldoxime is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other compounds, particularly in the study of amphetamines.
Biology: Used in the study of biochemical pathways involving oxime and amine groups.
Medicine: Research into potential therapeutic applications of related compounds.
Industry: Utilized in forensic chemistry and toxicology for the identification and analysis of amphetamines.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-methylpropionaldoxime involves its role as an intermediate in the synthesis of 3,4-methylenedioxyamphetamine. It interacts with various molecular targets and pathways, including the serotonin and dopamine systems. The compound’s effects are mediated through its conversion to active metabolites that influence neurotransmitter release and reuptake .
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Méthylènedioxyamphétamine (MDA) : Un composé apparenté présentant des caractéristiques structurales et des propriétés pharmacologiques similaires.
3,4-Méthylènedioxy-N-méthylamphétamine (MDMA) : Un autre composé structurellement apparenté ayant des effets psychoactifs distincts.
3-(1,3-benzodioxol-5-yl)-2-méthylpropanamide (MMDPPA) : Un précurseur dans la synthèse de la MDA.
Unicité
Le 3-(1,3-benzodioxol-5-yl)-2-méthylpropionaldoxime est unique en son rôle d'intermédiaire dans la synthèse de la 3,4-méthylènedioxyamphétamine. Ses caractéristiques structurales spécifiques, telles que le groupe oxime, le distinguent des autres composés apparentés et contribuent à sa réactivité chimique et à ses applications uniques .
Propriétés
IUPAC Name |
methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGPNHJNIRDJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421746 | |
| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-49-1 | |
| Record name | Methyl α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357263-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














